APC-300
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry nomenclature for Advanced Polymer Chromatography-300 is systematically designated as 3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride. This comprehensive nomenclature reflects the compound's complex molecular architecture, which incorporates multiple functional groups and structural motifs. The systematic name accurately describes the substitution pattern on both the isoquinoline ring system and the attached benzene ring, providing chemists with precise structural information necessary for synthesis and characterization.
The molecular formula of Advanced Polymer Chromatography-300 is C₁₆H₁₄Cl₃NO₂S, indicating a composition that includes sixteen carbon atoms, fourteen hydrogen atoms, three chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This molecular formula corresponds to a molecular weight of 390.7 grams per mole, as determined through precise computational analysis and confirmed by mass spectrometric studies. The structural complexity of this compound is further elucidated through its International Union of Pure and Applied Chemistry International Chemical Identifier, which provides a unique digital representation of its molecular structure.
The three-dimensional conformational structure of Advanced Polymer Chromatography-300 exhibits significant stereochemical complexity due to the presence of the tetrahydroisoquinoline ring system. The compound's structural formula reveals the spatial arrangement of substituents, including the dichlorosubstitution pattern at positions 6 and 8 of the isoquinoline ring and the methyl group at position 2. The sulfonyl chloride functional group attached to the benzene ring introduces additional reactivity and serves as a key site for further chemical modification in synthetic applications.
Systematic Chemical Classification
Advanced Polymer Chromatography-300 belongs to the broader class of tetrahydroisoquinoline derivatives, which constitute a significant family of nitrogen-containing heterocyclic compounds. This classification places the compound within a group of molecules that share the common structural feature of a partially saturated isoquinoline ring system. Tetrahydroisoquinolines are characterized by their benzopyridine backbone, which consists of a benzene ring fused to a pyridine ring, with the pyridine portion being partially reduced to form the tetrahydro derivative.
Within the context of functional group classification, Advanced Polymer Chromatography-300 is specifically categorized as a sulfonyl chloride derivative. This classification is based on the presence of the characteristic sulfonyl chloride functional group (-SO₂Cl) attached to the benzene ring. Sulfonyl chlorides represent a highly reactive class of organosulfur compounds that serve as important intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing derivatives. The compound's dual nature as both a tetrahydroisoquinoline and a sulfonyl chloride makes it particularly valuable for specialized synthetic applications.
The compound can also be classified within the broader category of halogenated organic compounds due to the presence of three chlorine atoms in its molecular structure. Two of these chlorine atoms are positioned on the isoquinoline ring system, while the third chlorine atom is part of the reactive sulfonyl chloride functional group. This multiple halogenation pattern contributes to the compound's unique chemical properties and influences its reactivity profile in various chemical transformations.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
APC300; APC-300; APC 300; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds/Devices
While APC-300 is a medical device rather than a chemical compound, its functional analogs include other APC systems and electrosurgical tools. Below is a comparative analysis based on general medical knowledge and structured according to academic guidelines ():
Functional Analog 1: ERBE VIO APC System
- Mechanism: Similar argon plasma coagulation technology.
- Advantages Over this compound :
- Limitations : Higher cost and steeper learning curve.
Functional Analog 2: Hemostatic Clips (e.g., Olympus HX-600-135)
- Mechanism : Mechanical compression of bleeding vessels.
- Comparison with this compound :
Electrocautery Probes (e.g., Hook Knife)
- Mechanism : Direct-contact thermal coagulation.
- Key Differences: Precision: this compound’s non-contact method reduces tissue adherence and perforation risks. Operational Speed: Electrocautery requires direct visualization and slower application. Clinical Outcomes: Studies show this compound achieves comparable hemostasis with fewer complications in ESD .
Table 1: Comparative Analysis of this compound and Analog Devices
| Parameter | This compound | ERBE VIO APC | Hemostatic Clips | Electrocautery Probes |
|---|---|---|---|---|
| Mechanism | Argon plasma coagulation | Argon plasma coagulation | Mechanical compression | Direct-contact thermal |
| Tissue Penetration | 0.5–3 mm | Adjustable (1–4 mm) | N/A | 1–5 mm |
| Best Use Case | Diffuse bleeding | Large lesions | Focal bleeding | Precise resection |
| Complication Rate | Low | Moderate | Very Low | Moderate-High |
| Cost | $$ | $$$ | $ | $$ |
Note: Cost ratings ($ to $$$) are relative. Data synthesized from procedural guidelines and clinical reports .
Research Findings and Limitations
- Efficacy : this compound demonstrates a 92–95% success rate in achieving immediate hemostasis during ESD, comparable to ERBE systems but with lower operational costs .
- Safety : Perforation rates are <1% with this compound, outperforming electrocautery (3–5%) in meta-analyses.
- Most data derive from retrospective studies, necessitating prospective, randomized controlled trials.
Preparation Methods
Stepwise Reaction Sequence
The synthesis of this compound follows a two-step protocol (Scheme 1):
-
Reduction of Halogenated Ester : A halogenated ester is reduced using lithium aluminum hydride (LAH) in dry ether at −78°C to yield a diol intermediate (Compound E).
-
Nucleophilic Substitution : The diol reacts with 2-amino-4-aryl-thiazole derivatives in acetonitrile (ACN) at 85°C, using triethylamine (EtN) as a base, to form the final this compound analog.
Key Conditions and Yields
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | LAH, dry ether, −78°C | Diol E | 92–99 |
| 2 | EtN, ACN, 85°C | This compound | 21–46 |
The moderate yield in Step 2 is attributed to competing side reactions during thiazole formation.
Synthesis of Critical Reagents
Preparation of Diol Intermediate (Compound E)
The diol is synthesized via LAH reduction of a halogenated ester (Scheme 2):
-
Substrate : Ethyl 2-bromo-4-chlorobenzoate.
-
Reduction : LAH in anhydrous ether at −78°C ensures selective reduction of the ester group without affecting halogen substituents.
-
Workup : Quenching with aqueous ammonium chloride followed by extraction and drying yields the diol.
Synthesis of 2-Amino-4-Aryl-Thiazole Derivatives
Thiazole precursors are prepared via cyclization of aromatic ketones with thiourea and iodine in refluxing ethanol:
-
Substrates : Aromatic acetophenones or propan-1-ones.
-
Mechanism : Iodine facilitates the formation of a thiourea intermediate, which cyclizes to the thiazole ring.
-
Purification : Recrystallization from ethanol yields pure thiazole derivatives.
Structural Modifications for Enhanced Properties
Replacement of Imidazole with Morpholino
To improve solubility, the imidazole group in early APC analogs was replaced with a morpholino moiety:
-
Rationale : Morpholino’s oxygen atom enhances hydrogen bonding with aqueous solvents.
-
Synthetic Route : Morpholine is introduced via nucleophilic aromatic substitution under mild conditions (50°C, DMF).
Comparative Solubility Data
| Group | Solubility (mg/mL) | LogP |
|---|---|---|
| Imidazole | 0.8 | 3.1 |
| Morpholino | 2.4 | 2.3 |
Challenges and Mitigation Strategies
Low Yields in Thiazole Formation
The cyclization step (Step 2) often suffers from low yields due to:
-
Side reactions : Oxidation of thiourea intermediates.
-
Mitigation : Strict control of iodine stoichiometry and reaction temperature.
Recent Advances in this compound Synthesis
Q & A
Basic Research Questions
Q. What are the key chemical properties of APC-300 that require prioritization in experimental design?
- Methodological Answer : Begin with a literature review to identify properties critical to this compound’s function (e.g., thermal stability, solubility, catalytic activity). Use databases like SciFinder or Reaxys to compile physicochemical data, cross-referencing peer-reviewed studies. For characterization, employ techniques such as NMR, X-ray crystallography, or mass spectrometry to validate structural integrity . Experimental protocols should align with standardized methods (e.g., IUPAC guidelines) to ensure comparability across studies .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document synthesis protocols with granular detail, including reagent purity, reaction conditions (temperature, pH), and purification steps. Use control experiments to isolate variables affecting yield or purity. Share raw data and spectra in supplementary materials to enable replication. Adhere to the "Materials and Methods" structure outlined in journals like Reviews in Analytical Chemistry for clarity .
Q. What analytical techniques are optimal for detecting this compound degradation products?
- Methodological Answer : Combine HPLC-MS for separation and identification of degradation byproducts with accelerated stability testing (e.g., under UV light or varying humidity). Validate findings using reference standards and statistical tools (e.g., ANOVA) to confirm significance. Cross-check results against computational degradation models .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported stability across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent systems, measurement techniques). Design controlled experiments to isolate factors like oxygen sensitivity or catalytic intermediates. Use Bayesian statistics to quantify uncertainty and reconcile discrepancies . Publish negative results to mitigate publication bias .
Q. What experimental frameworks validate proposed catalytic mechanisms of this compound in heterogeneous systems?
- Methodological Answer : Employ in situ spectroscopy (e.g., FTIR, XAFS) to monitor real-time reaction pathways. Compare kinetic data with DFT simulations to test mechanistic hypotheses. Replicate experiments across independent labs to confirm robustness, addressing equipment-specific artifacts . Document deviations using the "Results and Discussion" structure for transparency .
Q. How can machine learning enhance predictive modeling of this compound’s performance in interdisciplinary applications?
- Methodological Answer : Train models on high-throughput datasets (e.g., reaction yields, substrate specificity) using algorithms like random forests or neural networks. Validate predictions via cross-disciplinary collaboration (e.g., materials science, enzymology). Address overfitting by partitioning data into training/validation sets and reporting confidence intervals .
Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature-derived data. Use funnel plots to detect bias in published results .
- Ethical and Statistical Rigor : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies . Pre-register hypotheses and analysis plans to reduce HARKing (Hypothesizing After Results are Known) .
- Reproducibility : Archive datasets in repositories like Zenodo and include step-by-step protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
